N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include nucleophilic and amidation reactions . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Scientific Research Applications
- Key Compounds : Notably, compounds 6a, 6e, 6h, 6j, and 6k from Series-I, and compound 7e from Series-II exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM. Some compounds also demonstrated low cytotoxicity to human cells .
- Research : The compound’s synthesis pathway can be chemodivergently modified to yield structurally diverse products, enabling access to various functionalized amides .
- Evidence : In a study, chemical compounds related to our target compound were tested against MCF-7 tumor cells. Some derivatives showed promising effects compared to the reference drug doxorubicin .
- Complex Emission Properties : The compound exhibits multiple emission properties due to the coexistence of an extended polycyclic nitrogen-rich moiety (TT) and a fragment (Py) with partial conformational freedom. π–π stacking interactions and short C–H⋯N hydrogen bonds contribute to this behavior .
Anti-Tubercular Activity
Chemodivergent Synthesis
Anticancer Potential
Photophysical Behavior
Copper-Catalyzed Csp3-H Oxidation
properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-17(13-5-2-1-3-6-13)19-11-14-7-4-9-18-16(14)15-8-10-21-12-15/h1-10,12H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGDXJCFOXMMGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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